

# Commercial Availability and Synthetic Protocol of Boc-Ala-Ala-OMe: A Technical Guide

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## Compound of Interest

Compound Name: Boc-Ala-Ala-OMe

Cat. No.: B012204

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This technical guide provides an in-depth overview of the commercial availability and a detailed synthetic protocol for N-tert-Butoxycarbonyl-L-alanyl-L-alanine methyl ester (**Boc-Ala-Ala-OMe**), a valuable dipeptide intermediate in peptide synthesis and drug discovery.

## Commercial Availability

**Boc-Ala-Ala-OMe** is readily available from several chemical suppliers. The purity, available quantities, and pricing vary among vendors. A summary of representative commercial sources is provided in the table below to facilitate procurement.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
BroadPharm	BP-41276	>95%	500 mg, 1 g, 5 g	\$150 (500 mg), \$250 (1 g), \$680 (5 g)[1]
ACheckBlock	V152828	95%	Inquire for details	Inquire for details
MedChemExpress	HY-W017554	>98%	100 mg, 250 mg, 500 mg, 1 g	Inquire for details

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

## Synthesis of Boc-Ala-Ala-OMe

The synthesis of **Boc-Ala-Ala-OMe** is typically achieved through the coupling of Boc-L-alanine (Boc-Ala-OH) with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The following is a common experimental protocol.

## Experimental Protocol

Materials:

- Boc-L-alanine (Boc-Ala-OH)
- L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

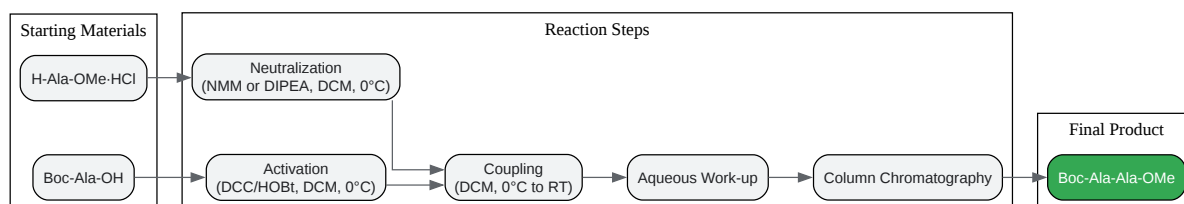
- Neutralization of H-Ala-OMe·HCl:

- Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add NMM or DIPEA (1.0 equivalent) dropwise to neutralize the hydrochloride salt.
- Stir the mixture at 0 °C for 15-20 minutes.
- Activation of Boc-Ala-OH:
  - In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
  - Cool this solution to 0 °C.
- Coupling Reaction:
  - To the cooled solution of Boc-Ala-OH and HOBt, add a solution of DCC (1.1 equivalents) in DCM.
  - Stir the mixture at 0 °C for 10 minutes.
  - Add the neutralized H-Ala-OMe solution from step 1 to this mixture.
  - Allow the reaction to warm to room temperature and stir overnight.[\[1\]](#)
- Work-up:
  - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
  - Wash the filtrate sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.[\[1\]](#)
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>.
  - Filter and concentrate the solvent under reduced pressure.
- Purification:

- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **Boc-Ala-Ala-OMe**.<sup>[1]</sup>

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Boc-Ala-Ala-OMe**.



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Caption: Synthesis workflow for **Boc-Ala-Ala-OMe**.

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## References

- 1. benchchem.com [benchchem.com]
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